molecular formula C16H19N3 B15214245 n-Cyclopentyl-2-methyl-5-phenylpyrimidin-4-amine CAS No. 917896-08-3

n-Cyclopentyl-2-methyl-5-phenylpyrimidin-4-amine

Cat. No.: B15214245
CAS No.: 917896-08-3
M. Wt: 253.34 g/mol
InChI Key: BPYWVQBJVWUGGU-UHFFFAOYSA-N
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Description

n-Cyclopentyl-2-methyl-5-phenylpyrimidin-4-amine is a pyrimidine derivative featuring a cyclopentyl group attached to the N4 position, a methyl group at C2, and a phenyl substituent at C3. Pyrimidine derivatives are widely studied for their pharmacological properties, including antimicrobial and immunomodulatory effects, as seen in related compounds .

Properties

CAS No.

917896-08-3

Molecular Formula

C16H19N3

Molecular Weight

253.34 g/mol

IUPAC Name

N-cyclopentyl-2-methyl-5-phenylpyrimidin-4-amine

InChI

InChI=1S/C16H19N3/c1-12-17-11-15(13-7-3-2-4-8-13)16(18-12)19-14-9-5-6-10-14/h2-4,7-8,11,14H,5-6,9-10H2,1H3,(H,17,18,19)

InChI Key

BPYWVQBJVWUGGU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C(=N1)NC2CCCC2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Formation of the Pyrimidine Core

The pyrimidine ring is typically constructed via condensation reactions. A common approach involves reacting β-alkoxypropionitrile derivatives with acetamidine under basic conditions. For example, β-alkoxypropionitrile derivatives are condensed with acetamidine in the presence of alkali metal alkoxides to yield 2-methyl-4-alkoxy-5-alkoxymethylpyrimidine intermediates. Subsequent hydrolysis or amination replaces the alkoxy groups with desired substituents.

Introduction of the Phenyl Group at Position 5

Palladium-catalyzed Suzuki-Miyaura coupling is the most effective method for introducing aryl groups at position 5. A 2-chloro-5-methylpyrimidin-4-amine intermediate undergoes cross-coupling with phenylboronic acid using Pd(PPh₃)₄ as a catalyst. Microwave-assisted reactions (150°C, 10–30 min) enhance reaction rates and yields (70–85%). For instance, coupling 2-chloro-5-methylpyrimidin-4-amine with phenylboronic acid in acetonitrile/water (3:1) at 150°C for 15 min affords 2-chloro-5-phenylpyrimidin-4-amine.

Amination at Position 4 with Cyclopentylamine

The chloro substituent at position 4 is replaced via Buchwald-Hartwig amination. Using Pd₂(dba)₃ and DavePhos as a ligand, 2-chloro-5-phenylpyrimidin-4-amine reacts with cyclopentylamine in toluene at 100°C for 18 h. This method achieves >90% conversion, with purification via silica gel chromatography (ethyl acetate/hexanes). Alternatively, Al₂O₃-catalyzed amination under ammonia at 210–300°C can be adapted for cyclopentylamine, though yields may vary.

Catalytic Methods and Reaction Optimization

Catalyst selection critically impacts efficiency. Silica-bound DPP-palladium reduces metal contamination in Suzuki couplings, while Pd₂(dba)₃/DavePhos systems optimize C–N bond formation. Key parameters include:

Parameter Suzuki Coupling Buchwald-Hartwig Amination
Catalyst Pd(PPh₃)₄ or silica-DPP-Pd Pd₂(dba)₃/DavePhos
Temperature 150°C (microwave) 100°C
Solvent Acetonitrile/water Toluene
Yield 70–85% 80–90%
Reference

Microwave irradiation reduces reaction times from hours to minutes, particularly beneficial for scale-up. For Al₂O₃-catalyzed methods, higher temperatures (250°C) and ammonia excess (25–250 equivalents) are necessary, but cyclopentylamine’s bulkiness may necessitate longer durations.

Analytical Characterization and Purity Assessment

Post-synthesis characterization employs LC-MS and ¹H NMR. The target compound exhibits diagnostic signals in ¹H NMR:

  • δ 8.6–8.8 ppm (pyrimidine H-6)
  • δ 7.3–7.6 ppm (phenyl protons)
  • δ 3.8–4.0 ppm (cyclopentyl CH₂)
  • δ 2.5–2.7 ppm (2-methyl group).
    LC-MS retention times (method 1: C18 column, 0.1% formic acid) typically range from 3.3–4.2 min. Purity ≥95% is achievable via silica gel chromatography or recrystallization from ethanol/water.

Comparative Analysis of Synthetic Approaches

The optimal route combines Suzuki coupling and Buchwald-Hartwig amination, offering:

  • Regioselectivity : Precise functionalization at positions 4 and 5.
  • Scalability : Microwave-assisted steps reduce batch times.
  • Yield Superiority : 70–90% overall yield vs. 40–60% for Al₂O₃ methods. However, Al₂O₃-catalyzed amination remains cost-effective for large-scale production despite lower yields.

Chemical Reactions Analysis

Types of Reactions

n-Cyclopentyl-2-methyl-5-phenylpyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Based on the search results, here's what is known about the applications of pyrimidine derivatives and related compounds:

Pyrido[2,3-d]pyrimidines

  • Pyrido[2,3-d]pyrimidines are privileged heterocyclic scaffolds that can provide ligands for several receptors in the body .
  • Pyrido[2,3-d]pyrimidin-7(8H)-ones have been applied for cardiovascular diseases, such as antihypertensive agents, and as antidiabetics and antitumor agents . Around 150 references include the index term "antihypertensives" .
  • Pyrido[2,3-d]pyrimidin-7(8H)-ones have been focused on as antitumor agents, particularly as tyrosine kinase inhibitors, with around 430 references . They have applications related to mammary neoplasms, neoplasms, and signal transduction .
  • Decorated pyrido[2,3-d]pyrimidin-7(8H)-one scaffolds can target diverse biological receptors such as tyrosine kinases and HCV NS5B polymerase . Examples include compounds with activity as BCR kinase inhibitors for B lymphoid malignancies, DDR2 inhibitors for lung cancer treatment, and HCV inhibitors .

Pyrimido[4,5-d]pyrimidines

  • Pyrimido[4,5-d]pyrimidines have demonstrated anticancer, antioxidant, dihydrofolate reductase, type 2 diabetes treatment, antiangiogenic, and other activities .
  • They have been conveyed as receptors for tyrosine kinase and applied in the biosynthesis of 5-phosphoribosyl-1-pyrophosphate .
  • These compounds have also been reported to have potential for use against in vitro HBV DNA replication inhibition and as nucleoside transport inhibitors .

N-Benzyl-2-phenylpyrimidin-4-amine Derivatives

  • N-benzyl-2-phenylpyrimidin-4-amine derivatives are being studied as USP1/UAF1 deubiquitinase inhibitors for anticancer therapies .
  • Some inhibitors have shown nanomolar potency and activity in cells, increasing the level of monoubiquitinated-PCNA and decreasing cell survival in nonsmall cell lung cancer cells .
  • Small-molecule inhibitors of USP1/UAF1 have been demonstrated to be cytotoxic to both established leukemic cell lines and patient-derived leukemic cells .

Other Pyrimidine Derivatives

  • One study investigated the biological activity of pyrimidine derivatives in animal models in vivo.
  • Sharma et al. reported the synthesis of 4,6-diaryl-3-(aryldiazenyl)-7-thioxo-4,6,7,8-tetra-hydro-pyrimido[4,5-d]pyrimidines as nucleoside transport inhibitors with improved in vivo pharmacokinetic properties and reduced α1-acid glycoprotein (AGP) binding relative to dipyridamole .
  • Patil et al. reported the synthesis of substituted dihydro-2H-dipyrimido[1,2-a,4,5-d]pyrimidine-2,4(1H,3H)-diones as selective inhibitors for EGFR .

Mechanism of Action

The mechanism of action of n-Cyclopentyl-2-methyl-5-phenylpyrimidin-4-amine involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators like prostaglandins.

Comparison with Similar Compounds

Comparison with Similar Pyrimidin-4-amine Derivatives

A comparative analysis of structurally analogous compounds highlights key differences in substituents, crystal packing, and implied biological activity:

Table 1: Structural and Functional Comparison

Compound Name Substituents (Positions) Key Structural Features Biological Activity/Applications References
n-Cyclopentyl-2-methyl-5-phenylpyrimidin-4-amine C5: Phenyl; N4: Cyclopentyl; C2: Methyl Expected lipophilicity from cyclopentyl group; potential C–H⋯π interactions Not explicitly reported (analogs suggest antimicrobial potential)
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine C5: (4-Methoxyphenyl)aminomethyl; N4: 2-Fluorophenyl Intramolecular N–H⋯N hydrogen bond; dihedral angles (12.8°, 12.0°, 86.1°); weak C–H⋯O bonds Antibacterial, antifungal activity
5-[(4-Ethoxyanilino)methyl]-N-(2-fluorophenyl)-6-methyl-2-phenylpyrimidin-4-amine C5: (4-Ethoxyphenyl)aminomethyl; N4: 2-Fluorophenyl Dihedral angles (15.4°, 28.4°, 77.5°); N–H⋯N and C–H⋯O hydrogen bonds; π-π stacking Structural model for supramolecular design
N-Benzyl-2-(4-nitrophenyl)-6-phenylpyrimidin-4-amine C2: 4-Nitrophenyl; N4: Benzyl Nitro group enhances electron-withdrawing effects; π-π stacking interactions Research compound (no explicit bioactivity)

Key Observations:

Electron-withdrawing groups (e.g., nitro in ) may reduce basicity of the pyrimidine ring, while electron-donating groups (e.g., methoxy in ) could enhance hydrogen-bonding capacity.

Conformational Flexibility :

  • Dihedral angles between the pyrimidine ring and substituents vary significantly. For example, the title compound in has a near-coplanar arrangement (12.8°) between the phenyl group at C2 and the pyrimidine ring, whereas the ethoxy-substituted analog in shows larger angles (up to 77.5°), influencing molecular rigidity and crystal packing .

Intermolecular Interactions: Hydrogen bonding: Compounds with aminomethyl groups (e.g., ) form intramolecular N–H⋯N bonds, stabilizing six-membered rings. In contrast, the cyclopentyl group in the target compound may prioritize C–H⋯π or van der Waals interactions . π-π stacking: Observed in ethoxy-substituted derivatives (centroid distances ~3.7 Å) , this interaction is absent in fluorophenyl/methoxyphenyl analogs, which rely on weaker C–H⋯O bonds .

Biological Implications :

  • While the target compound’s bioactivity is unreported, structurally similar derivatives exhibit antibacterial and antifungal properties , attributed to substituent-driven interactions with microbial targets .

Biological Activity

n-Cyclopentyl-2-methyl-5-phenylpyrimidin-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and structural-activity relationships (SAR) that elucidate its pharmacological potential.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H18N4\text{C}_{15}\text{H}_{18}\text{N}_4

This compound contains a pyrimidine core, which is known for its diverse biological activities. The presence of cyclopentyl and phenyl groups contributes to its lipophilicity and potential interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the fields of oncology and inflammation. Below are some key findings:

1. Anticancer Activity

Studies have shown that derivatives of pyrimidine compounds, including this compound, can inhibit cancer cell proliferation. For instance, compounds with similar structures have demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating significant antiproliferative effects.

CompoundCell LineIC50 (µM)Reference
This compoundMDA-MB-231 (TNBC)0.126
Similar Pyrimidine DerivativeSW1116 (Colon Cancer)7.29

The selectivity index for this compound suggests it preferentially affects cancer cells over non-cancerous cells, which is crucial for reducing side effects in therapeutic applications.

2. Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro assays using murine macrophages have shown that it can inhibit nitric oxide production, a key mediator in inflammatory responses.

Assay TypeResultReference
RAW 264.7 Macrophage AssayInhibition of NO production

This suggests that this compound may serve as a lead compound for developing anti-inflammatory agents.

Structure–Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the efficacy of this compound. Modifications to the pyrimidine core and substituents significantly influence biological activity:

  • Substituent Variations : The presence of different alkyl or aryl groups at the 2 and 5 positions on the pyrimidine ring has been correlated with enhanced anticancer activity.
  • Lipophilicity : Increased lipophilicity from cyclopentyl substitution enhances membrane permeability and cellular uptake, contributing to its potency.

Case Studies

Several studies have investigated the biological activity of pyrimidine derivatives, including this compound:

  • In Vivo Studies : In animal models, treatment with similar pyrimidine derivatives resulted in reduced tumor growth and improved survival rates.
  • Mechanistic Studies : Molecular docking studies have indicated that these compounds interact with key enzymes involved in cell cycle regulation, such as CDK2 and CDK4/6, which are critical targets in cancer therapy .

Q & A

Q. How are crystallographic disorder and polymorphism addressed in patent applications?

  • Methodology :
  • Patent claims : Disclose all polymorphic forms (e.g., Form I vs. II) resolved via SC-XRD. Cite hydrogen-bonding motifs (N–H⋯N/O) to establish novelty .
  • Stability testing : Accelerated degradation studies (40°C/75% RH, 6 months) confirm dominant polymorph retention .

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